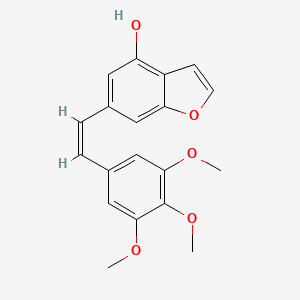

(Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol

Description

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-ol |

InChI |

InChI=1S/C19H18O5/c1-21-17-10-13(11-18(22-2)19(17)23-3)5-4-12-8-15(20)14-6-7-24-16(14)9-12/h4-11,20H,1-3H3/b5-4- |

InChI Key |

CKGOZQOFJSRSSW-PLNGDYQASA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C2=CC(=C3C=COC3=C2)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C=COC3=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxybenzyl alcohol derivatives or the use of palladium-catalyzed coupling reactions.

Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction or a Heck coupling reaction, where a suitable styrene derivative is coupled with the benzofuran core.

Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions may target the styryl double bond or the benzofuran ring, leading to hydrogenated products.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or styryl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrogenated benzofuran derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that (Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol exhibits substantial antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that this compound can neutralize free radicals effectively, thereby protecting cells from oxidative damage.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various benzofuran derivatives, including this compound. The results showed a significant reduction in oxidative markers in treated cells compared to controls, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.

Cosmetic Applications

Due to its antioxidant properties, this compound is also explored in cosmetic formulations. Its ability to protect skin cells from oxidative damage makes it an attractive ingredient in anti-aging products.

Case Study:

A formulation study conducted by researchers at the Brazilian Journal of Pharmaceutical Sciences evaluated the incorporation of this compound into topical creams. The results showed improved skin hydration and elasticity in participants using the cream containing this compound compared to a control group .

Mechanism of Action

The mechanism of action of (Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several bioactive styrylbenzofurans and related heterocycles. Key analogs include:

Key Differences :

- Core Heterocycle : Unlike combretastatin A-4 (a stilbene), the target compound features a benzofuran core, which may alter ring strain and electronic properties.

- Substituent Positioning : The hydroxyl group at position 4 distinguishes it from furochromene-dione analogs (e.g., compound 2 in ), which lack polar groups and instead incorporate a dione moiety.

- Stereochemistry : The (Z)-configuration of the styryl group is critical for bioactivity, mirroring combretastatin’s cis-orientation, which is essential for tubulin binding .

Pharmacological Activity

- Anticancer Potential: Combretastatin A-4 analogs inhibit tubulin polymerization (IC₅₀ ~1–10 µM), with (Z)-styrylbenzofurans showing comparable activity in preliminary studies. The hydroxyl group may improve cellular uptake but could reduce metabolic stability.

Biological Activity

(Z)-6-(3,4,5-trimethoxystyryl)benzofuran-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzofuran core and a substituted styryl group. Its IUPAC name is 6-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-ol. This structural configuration is believed to contribute to its biological properties.

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells.

Tubulin Polymerization Inhibition

A study demonstrated that this compound inhibits tubulin assembly into microtubules effectively. The evaluation used a double-immunofluorescence staining method to assess the stabilization or destabilization of microtubules in the presence of this compound compared to known agents like paclitaxel and colchicine .

Anticancer Activity

The antiproliferative activity of this compound was tested against several cancer cell lines, including HCT116, HeLa, HepG2, and A549. The results indicated that it possesses strong anticancer properties with IC50 values ranging from 0.57 to 5.7 μM for the most active derivatives .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 0.57 |

| HeLa | 2.3 |

| HepG2 | 3.9 |

| A549 | 5.7 |

Case Studies

- Study on Tubulin Polymerization : Research conducted on various derivatives showed that modifications to the benzofuran structure significantly influenced their ability to inhibit tubulin polymerization. For instance, derivatives with additional methoxy groups exhibited enhanced activity compared to their counterparts .

- Mechanistic Insights : Further mechanistic studies revealed that this compound induces G2/M phase cell cycle arrest in A549 cells, leading to enhanced apoptosis rates as evidenced by flow cytometry analysis .

Q & A

Q. What in vitro assays best predict antitumor efficacy?

Q. How to validate computational docking predictions experimentally?

- Surface plasmon resonance (SPR) quantifies binding kinetics (K) to purified tubulin.

- Cryo-EM resolves ligand-tubulin interactions at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.